molecular formula C8H14N2O3 B1586271 (4-Acetylpiperazin-1-yl)acetic acid CAS No. 705941-45-3

(4-Acetylpiperazin-1-yl)acetic acid

Cat. No.: B1586271
CAS No.: 705941-45-3
M. Wt: 186.21 g/mol
InChI Key: LOJWUWGLJZYAOE-UHFFFAOYSA-N
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Description

(4-Acetylpiperazin-1-yl)acetic acid , also known as 1-Acetyl-4-(carboxymethyl)piperazine , is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . It is a white to yellow solid and belongs to the class of carboxylic acids .


Synthesis Analysis

The synthesis of this compound involves the acetylation of piperazine with acetic anhydride or acetyl chloride. The reaction typically occurs at the nitrogen atom of the piperazine ring, resulting in the formation of the acetylated product .

Scientific Research Applications

Inhibition and Activation Mechanisms

Acetylation plays a crucial role in the pharmacodynamics and pharmacokinetics of various drugs. For instance, acetylsalicylic acid (ASA), through its anti-inflammatory properties mediated by 15-epi-lipoxin A4, demonstrates potential benefits in patients with systemic inflammatory response syndrome (SIRS) and sepsis, suggesting a pathway through which compounds like (4-Acetylpiperazin-1-yl)acetic acid might influence inflammation and immune responses (Eisen, Reid, & McBryde, 2012).

Metabolic and Endocrine Effects

The metabolic effects of compounds can be significant in managing conditions like diabetes. For instance, the inhibition of dipeptidyl peptidase-4 (DPP-4) affects glycemic control by enhancing the activity of incretins, which in turn improves insulin secretion and lowers glucagon levels, demonstrating the metabolic regulatory potential of enzyme modulators (Ahrén et al., 2004).

Nutritional and Digestive Health

The addition of acetic acid, as found in vinegar, to meals can significantly lower postprandial glucose and insulin levels. This effect is attributed to delayed gastric emptying rates, suggesting a potential area of research for compounds that can modulate digestive processes for therapeutic benefits in metabolic disorders (Liljeberg & Björck, 1998).

Oncology and Gene Expression

In cancer research, the modulation of gene expression through the inhibition of histone deacetylases has shown promise. This approach, used in acute promyelocytic leukemia, can restore sensitivity to treatments like all-trans-retinoic acid by inducing histone hyperacetylation, suggesting a mechanism through which acetylation-modifying agents could be utilized in oncology (Warrell et al., 1998).

Safety and Hazards

  • Toxicity : Classified as hazardous; LD50 range: 300 mg/kg to 2000 mg/kg .

Properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-7(11)10-4-2-9(3-5-10)6-8(12)13/h2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJWUWGLJZYAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365999
Record name (4-Acetylpiperazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705941-45-3
Record name 4-Acetyl-1-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=705941-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Acetylpiperazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 705941-45-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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